1-Methoxymethanamine

描述

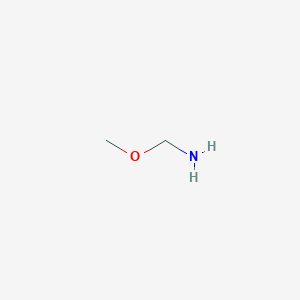

1-Methoxymethanamine (C₂H₇NO) is a primary amine characterized by a methoxy (-OCH₃) group attached to a methanamine backbone. This compound is structurally simple but serves as a foundational scaffold for more complex derivatives in organic synthesis and pharmaceutical research. For example, methoxy-substituted amines are frequently studied for their roles as intermediates in drug discovery, particularly in serotonin receptor modulation and enzyme inhibition .

属性

CAS 编号 |

57830-25-8 |

|---|---|

分子式 |

C2H7NO |

分子量 |

61.08 g/mol |

IUPAC 名称 |

methoxymethanamine |

InChI |

InChI=1S/C2H7NO/c1-4-2-3/h2-3H2,1H3 |

InChI 键 |

KZRAAPTWXAMZHQ-UHFFFAOYSA-N |

规范 SMILES |

COCN |

产品来源 |

United States |

准备方法

1-Methoxymethanamine can be synthesized through several methods. One common synthetic route involves the O-alkylation of hydroxylamine derivatives. For example, it can be obtained by O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime . Another method involves reacting ethyl chloroformate with hydroxylamine, followed by treatment with a methylating agent such as dimethyl sulfate. The N,O-dimethylhydroxylamine is then liberated by acid hydrolysis followed by neutralization .

化学反应分析

1-Methoxymethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is commonly used to form Weinreb amides, which are intermediates in the synthesis of ketones and aldehydes . The compound can react with reagents such as ethyl chloroformate and dimethyl sulfate under specific conditions to yield desired products . Major products formed from these reactions include N,O-dimethylhydroxylamine and its derivatives .

科学研究应用

1-Methoxymethanamine has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of Weinreb amides, which are important intermediates in organic synthesis . In biology and medicine, it has been investigated for its potential use as an adjunct to alkylating agents, reversing resistance to chemotherapy, and enhancing radiation therapy . Additionally, it is used in the synthesis of pharmaceuticals and agrochemicals .

作用机制

The mechanism of action of methoxymethanamine involves its interaction with molecular targets and pathways. For instance, it has been proposed to block abasic sites (apurinic/apyrimidinic - AP sites) created by the cleavage of base excision repair (BER) intermediates . This blocking action can enhance the efficacy of alkylating agents and radiation therapy by preventing the repair of DNA damage .

相似化合物的比较

Key Observations :

- Aromatic vs. Aliphatic Substitution : Methoxy groups on aromatic systems (e.g., phenyl or indole rings) enhance π-π stacking interactions in receptor binding, as seen in 5-methoxytryptamine’s affinity for serotonin receptors . In contrast, aliphatic methoxymethanamine derivatives are more reactive in nucleophilic substitutions due to the absence of resonance stabilization .

- Polarity : Methoxy groups increase hydrophilicity, impacting solubility. For instance, 5-methoxytryptamine hydrochloride (MW: 226.7) is water-soluble, enabling its use in in vitro assays .

Key Observations :

- Toxicity Trends : Aliphatic methanamines (e.g., N-[(1-oxopentyl)oxy]-methanamine) exhibit acute oral toxicity (H302), while aromatic derivatives like (2,4,6-trimethoxyphenyl)methanamine show respiratory risks (H335) .

- Data Gaps : Compounds like [1-(3-methoxybenzyl)-1H-imidazol-4-yl]methanamine HCl lack full hazard classification, highlighting the need for precaution in handling .

Key Observations :

- Neuroactive Potential: Methoxy-substituted tryptamines (e.g., 5-methoxytryptamine) are pivotal in studying neurotransmitter pathways due to their structural mimicry of serotonin .

- Synthetic Utility : Aliphatic methanamines serve as versatile intermediates. For example, 1-(3-methoxyphenyl)methanamine is used to synthesize benzodiazepine analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。